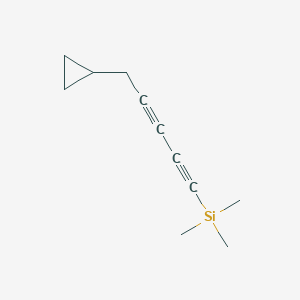
(5-Cyclopropylpenta-1,3-diyn-1-yl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Cyclopropylpenta-1,3-diyn-1-yl)(trimethyl)silane: is an organosilicon compound with the molecular formula C11H16Si . This compound features a cyclopropyl group attached to a penta-1,3-diynyl chain, which is further bonded to a trimethylsilyl group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyclopropylpenta-1,3-diyn-1-yl)(trimethyl)silane typically involves the coupling of a cyclopropylacetylene derivative with a trimethylsilyl-protected diynyl compound. The reaction is often catalyzed by transition metals such as palladium or copper under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (5-Cyclopropylpenta-1,3-diyn-1-yl)(trimethyl)silane can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, organometallic reagents.
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organosilicon compounds.
- Employed in the study of reaction mechanisms involving silicon-containing compounds.
Biology:
- Potential applications in the development of silicon-based biomolecules for medical research.
Medicine:
- Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry:
- Utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of (5-Cyclopropylpenta-1,3-diyn-1-yl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive sites such as the cyclopropyl and diynyl groups. These reactive sites allow the compound to interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing structures.
Comparaison Avec Des Composés Similaires
- (5-Phenylpenta-1,3-diyn-1-yl)(trimethyl)silane
- (5-Methylpenta-1,3-diyn-1-yl)(trimethyl)silane
Comparison:
- (5-Cyclopropylpenta-1,3-diyn-1-yl)(trimethyl)silane is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to phenyl or methyl-substituted analogs.
- The cyclopropyl group can influence the reactivity and stability of the compound, making it suitable for specific applications where other similar compounds may not perform as effectively.
Propriétés
Numéro CAS |
909716-37-6 |
|---|---|
Formule moléculaire |
C11H16Si |
Poids moléculaire |
176.33 g/mol |
Nom IUPAC |
5-cyclopropylpenta-1,3-diynyl(trimethyl)silane |
InChI |
InChI=1S/C11H16Si/c1-12(2,3)10-6-4-5-7-11-8-9-11/h11H,7-9H2,1-3H3 |
Clé InChI |
CTVYCNMWVDVQNX-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC#CCC1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B14184826.png)
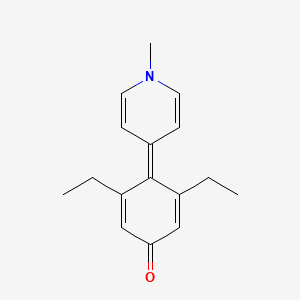
![3-[(1-Methyl-1H-indol-3-yl)methyl]but-3-en-2-one](/img/structure/B14184834.png)
![N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14184841.png)
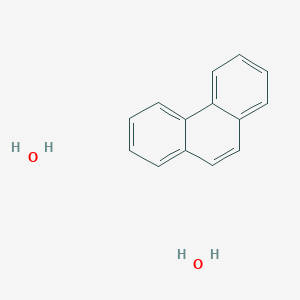
![5-{[3-(Trifluoromethyl)phenyl]methanesulfonyl}-1,2,4-thiadiazol-3-amine](/img/structure/B14184846.png)
![2-{[(4-Methoxyphenyl)methyl]amino}-1-(4-nitrophenyl)ethan-1-one](/img/structure/B14184847.png)
![(2R,3S,4R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-7-hydroxy-N-methoxy-N,2,4,8-tetramethyl-5-oxononanamide](/img/structure/B14184848.png)

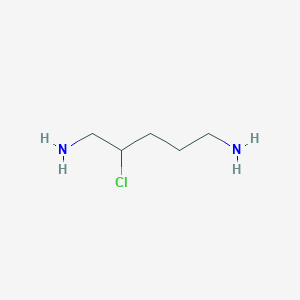
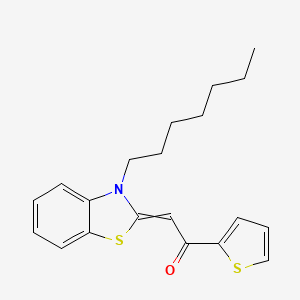
![1H-Pyrrole, 2,4-diacetyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14184862.png)
![1-Cyclohexyl-2-[3-(cyclopent-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14184865.png)

